3-Nitrobenzaldehyde

Catalog No.
S563954
CAS No.
99-61-6
M.F
C7H5NO3
M. Wt
151.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitrobenzaldehyde

CAS Number

99-61-6

Product Name

3-Nitrobenzaldehyde

IUPAC Name

3-nitrobenzaldehyde

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

InChI

InChI=1S/C7H5NO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-5H

InChI Key

ZETIVVHRRQLWFW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=O

Solubility

0.01 M

Synonyms

3-Nitrobenzaldehyde; 3-Nitrobenzenecarboxaldehyde; 3-Nitrophenylcarboxaldehyde; 5-Nitrobenzaldehyde; NSC 5504; m-Nitrobenzaldehyde; m-Nitrobenzaldehyde;

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=O

Synthesis of Pharmaceuticals and Bioactive Compounds

3-Nitrobenzaldehyde is a valuable building block for the synthesis of various pharmaceuticals and bioactive compounds. Its presence of both an aldehyde group (CHO) and a nitro group (NO2) makes it reactive and allows for diverse chemical transformations.

For example, it can be used to synthesize:

  • Antibacterial agents: Nitro-substituted heterocyclic compounds derived from 3-nitrobenzaldehyde exhibit antibacterial properties [].
  • Antioxidant and anti-inflammatory compounds: 3-Nitrobenzaldehyde derivatives have shown potential as antioxidants and anti-inflammatory agents [].
  • Anticancer agents: Specific modifications of 3-nitrobenzaldehyde can lead to the development of molecules with anticancer activity [].

These are just a few examples, and research continues to explore the potential of 3-nitrobenzaldehyde in drug discovery.

Development of Functional Materials

3-Nitrobenzaldehyde serves as a precursor for the synthesis of various functional materials with unique properties. These materials find applications in different fields, including:

  • Organic electronics: 3-Nitrobenzaldehyde derivatives can be used to create organic semiconductors and other electronic components [].
  • Sensors: Specific modifications of the molecule allow for the development of sensors for the detection of different analytes [].
  • Liquid crystals: Certain 3-nitrobenzaldehyde derivatives exhibit liquid crystal behavior, making them valuable for display applications [].

Research efforts are ongoing to explore the potential of 3-nitrobenzaldehyde in creating novel functional materials with diverse functionalities.

Organic Synthesis and Reaction Development

3-Nitrobenzaldehyde is a valuable tool in organic synthesis and reaction development. Its unique chemical properties make it a versatile reagent in various organic reactions, including:

  • Condensation reactions: 3-Nitrobenzaldehyde can participate in different condensation reactions to form complex molecules.
  • Reduction reactions: The nitro group in 3-nitrobenzaldehyde can be selectively reduced to an amine group, opening doors for further transformations.
  • C-C bond formation reactions: The molecule offers various functionalities for coupling reactions, allowing for the formation of carbon-carbon bonds.

3-Nitrobenzaldehyde is an organic compound with the molecular formula C7H5NO3C_7H_5NO_3 and is characterized by a nitro group positioned meta to the aldehyde functional group. This compound appears as a yellowish to yellow-brown granular powder and has a melting point of approximately 56 °C and a boiling point ranging from 285 to 290 °C . It is primarily produced through the nitration of benzaldehyde using nitric acid, where the distribution of isomers typically yields about 72% of the meta isomer, alongside smaller amounts of ortho and para isomers .

3-Nitrobenzaldehyde is considered a mild irritant and can cause skin and eye irritation upon contact. It is also a suspected respiratory irritant. Here are some safety precautions to consider when handling this compound:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with 3-Nitrobenzaldehyde.
  • Avoid inhalation and contact with skin and eyes.
  • Wash hands thoroughly after handling the compound.
  • Dispose of waste according to local regulations.
, primarily due to its electrophilic nature. The most notable reaction is its involvement in electrophilic substitution, where the nitro group can facilitate further transformations. For instance, it can undergo nucleophilic addition reactions, particularly with compounds like cyclohexanone, leading to the formation of more complex organic structures . Additionally, it can be selectively reduced to yield corresponding amines or diazonium salts, which are valuable intermediates in organic synthesis .

The biological activity of 3-nitrobenzaldehyde has been explored in various contexts. It serves as a precursor for several pharmaceuticals, including Tipranavir, an antiretroviral medication used in the treatment of HIV . Its structural properties allow it to interact with biological systems, although specific mechanisms of action require further investigation. Some studies suggest that derivatives of 3-nitrobenzaldehyde may exhibit antimicrobial activity, but comprehensive evaluations are still needed to fully understand its biological implications .

The synthesis of 3-nitrobenzaldehyde typically involves the following steps:

  • Nitration Reaction: Benzaldehyde is treated with a nitrating mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures (below 10 °C) to prevent over-nitration.
  • Cooling and Stirring: The reaction mixture is stirred continuously while maintaining temperature control.
  • Isolation: After completion, the crude product is dissolved in an organic solvent (like tert-butyl methyl ether), washed with sodium bicarbonate solution, and dried over sodium sulfate.
  • Recrystallization: The purified product is obtained through recrystallization from a suitable solvent mixture (e.g., toluene and petroleum ether) to yield pure 3-nitrobenzaldehyde .

3-Nitrobenzaldehyde finds utility across various fields:

  • Pharmaceuticals: It acts as an intermediate in synthesizing drugs such as Tipranavir and other medicinal compounds.
  • Organic Synthesis: It serves as a precursor for aniline dyes and plastic additives.
  • Flavoring Agents: Used in the preparation of certain perfume and flavoring compounds due to its aromatic properties .
  • Chemical Research: Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Research into interaction studies involving 3-nitrobenzaldehyde has focused on its reactivity with nucleophiles. For example, studies have demonstrated its ability to react with cyclohexanone under optimized conditions to form adducts that may have further applications in organic synthesis . Additionally, investigations into its interactions with biological systems have begun to elucidate potential pharmacological effects.

Several compounds share structural similarities with 3-nitrobenzaldehyde, primarily differing in their functional groups or substitution patterns. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
BenzaldehydeContains an aldehyde group onlyLacks the nitro group
2-NitrobenzaldehydeNitro group ortho to aldehydeHigher reactivity due to ortho position
4-NitrobenzaldehydeNitro group para to aldehydeDifferent electronic effects on reactivity
NitroacetophenoneContains both nitro and ketone groupsExhibits distinct chemical behavior

The uniqueness of 3-nitrobenzaldehyde lies in its specific meta-substitution pattern, which influences its chemical reactivity and biological activity compared to its ortho and para counterparts .

XLogP3

1.5

LogP

1.47 (LogP)

Melting Point

58.5 °C

UNII

G4O92KO71Z

GHS Hazard Statements

Aggregated GHS information provided by 176 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 83 of 176 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 93 of 176 companies with hazard statement code(s):;
H302 (50.54%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (55.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (55.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (52.69%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (51.61%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

99-61-6

Wikipedia

3-Nitrobenzaldehyde

General Manufacturing Information

Benzaldehyde, 3-nitro-: ACTIVE

Dates

Modify: 2023-08-15

FT-IR, FT-Raman spectra, NBO, HOMO-LUMO and thermodynamic functions of 4-chloro-3-nitrobenzaldehyde based on ab initio HF and DFT calculations

V Karunakaran, V Balachandran
PMID: 22958978   DOI: 10.1016/j.saa.2012.08.003

Abstract

FT-IR (4000-400 cm(-1)) and FT-Raman (3500-100 cm(-1)) spectral measurements of 4-chloro-3-nitrobenzaldehyde have been done. Ab initio (HF/6-311+G(d,p)) and DFT (B3LYP/6-311+G(d,p)) calculations have been performed giving energies, optimized structures, harmonic vibrational frequencies, infrared intensities and Raman activities. A detailed interpretation of the FT-IR and FT-Raman spectra of 4-chloro-3-nitrobenzaldehyde are reported on the basis of the calculated potential energy distribution. Stability of the molecule arising from hyper conjugative interactions, charge delocalization has been analyzed using natural bond orbital (NBO) analysis. The HOMO and LUMO energy gap reveals that the energy gap reflects the chemical activity of the molecule. The thermodynamic functions of the title compound have been performed by HF/6-311+G(d,p) and B3LYP/6-311+G(d,p). The observed and calculated wave numbers are found to be in good agreement. The experimental spectra also coincide satisfactorily with those of theoretically constructed spectra. Thermodynamic functions were calculated using vibrational wave numbers for different temperatures.


A study on quantum chemical calculations of 3-, 4-nitrobenzaldehyde oximes

Halil Gökce, Semiha Bahçeli
PMID: 21683648   DOI: 10.1016/j.saa.2011.05.057

Abstract

The molecular geometry, vibrational frequencies, 1H and 13C NMR chemical shifts, UV-vis spectra, HOMO-LUMO analyses, molecular electrostatic potentials (MEPs), , thermodynamic properties and atomic charges of 3- and 4-Nitrobenzaldehyde oxime (C7H6N2O3) molecules have been investigated by using Hartree-Fock (HF) and density functional theory (DFT/B3LYP) methods with the 6-311++G(d, p) basis set. The calculated optimized geometric parameters (bond lengths and bond angles), the vibrational frequencies calculated and 13C and 1H NMR chemical shifts values for the mentioned compounds are in a very good agreement with the experimental data. Furthermore, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) have been simulated and the transition states, energy band gaps and molecular electrostatic potential (MEP) maps for each oxime compound have been determined. Additionally, we also report the infrared intensities and Raman activities for the compounds under study.


Role of laccase from Coriolus versicolor MTCC-138 in selective oxidation of aromatic methyl group

Pankaj Kumar Chaurasia, Sunil Kumar Singh, Shashi Lata Bharati
PMID: 25898738   DOI: 10.1134/s1068162014020034

Abstract

Now a day, laccases are the most promising enzymes in the area of biotechnology and synthesis. One of the best applications of laccases is the selective oxidation of aromatic methyl group to aldehyde group. Such transformations are valuable because it is difficult to stop the reaction at aldehyde stage. Chemical methods used for such biotransformations areexpensive and give poor yields. But, the laccase-catalyzed biotransformations of such type are non-expensive and yield is excellent. Authors have used crude laccase obtained from the liquid culture growth medium of fungal strain Coriolus versicolor MTCC-138 for the biotransformations of toluene, 3-nitrotoluene, and 4-chlorotoluene to benzaldehyde, 3-nitrobenzaldehyde, and 4-chlorobenzaldehyde, respectively, instead of purified laccase because purification process requires much time and cost. This communication reports that crude laccase can also be used in the place of purified laccase as effective biocatalyst.


Genotoxic activity of m-nitrobenzaldehyde

E V Sargent, M O Bradley
PMID: 3534557   DOI: 10.1016/0165-7992(86)90111-9

Abstract

m-Nitrobenzaldehyde (MNB) was evaluated for mutagenic activity using the Ames microbial mutagenicity test and for its ability to induce DNA single-strand breaks in rat hepatocytes as measured by alkaline elution. MNB was tested in S. typhimurium strains TA1535, TA1537, TA1538, TA98, and TA100, both with and without pretreatment with liver microsomes (S9) isolated from rats pretreated with Aroclor 1254. MNB produced 2-fold or greater increases in revertants in TA1538, both with and without S9, and in TA100 with S9 only. A 2-fold increase in revertants was seen in TA98, but only at the highest dose tested which did not produce inhibition of background growth. MNB caused a greater than 3-fold increase in elution slope, with DNA alkaline elution assay, but only at highly cytotoxic doses and, therefore, is not considered genotoxic in this system. It is concluded that MNB possesses weak genotoxic activity.


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